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Introduction
PF-04634817 is a small molecule, orally bioavailable dual antagonist of the C-C chemokine

receptors CCR2 and CCR5. These receptors, and their respective primary ligands

(CCL2/MCP-1 for CCR2, and CCL5/RANTES for CCR5), are integral components of the

inflammatory cascade, mediating the recruitment and infiltration of monocytes, macrophages,

and T-cells to sites of inflammation.[1] Given their role in various inflammatory and fibrotic

diseases, simultaneous inhibition of both CCR2 and CCR5 presents a compelling therapeutic

strategy. This technical guide provides a comprehensive overview of the in vivo effects of PF-

04634817, summarizing key preclinical and clinical findings, detailing experimental

methodologies, and visualizing relevant biological pathways and workflows.

Core Mechanism of Action: CCR2/CCR5 Signaling
CCR2 and CCR5 are G-protein coupled receptors (GPCRs) that, upon ligand binding, initiate a

cascade of intracellular signaling events. This ultimately leads to cellular responses such as

chemotaxis, activation, and proliferation of immune cells. The inhibition of these receptors by

PF-04634817 is intended to disrupt these processes, thereby reducing the inflammatory

response in disease states.

Signaling Pathway of CCR2 and CCR5
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Caption: Simplified signaling cascade of CCR2 and CCR5 leading to inflammatory responses.
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Preclinical In Vivo Studies
A key preclinical study investigated the efficacy of PF-04634817 in a mouse model of

progressive diabetic nephropathy.[2]

Experimental Protocol: Diabetic Nephropathy in Nos3-
deficient Mice
Animal Model: Male endothelial nitric oxide synthase (Nos3)-deficient mice on a C57BL/6

background were used. These mice develop hypertension, a key feature of human diabetic

nephropathy.[3][4]

Induction of Diabetes: Diabetes was induced by five daily low-dose injections of streptozotocin

(STZ).

Treatment Groups:

Early Intervention: Diabetic mice received chow containing PF-04634817 (30 mg/kg/day)

starting two weeks after STZ injection and continuing for 13 weeks.

Late Intervention: Diabetic mice received PF-04634817 in their chow starting eight weeks

after STZ injection and continuing for seven weeks.

Control Groups: Included non-diabetic and untreated diabetic Nos3-deficient mice.

Key Parameters Measured:

Albuminuria: Assessed by the urine albumin-to-creatinine ratio (ACR).

Renal Function: Measured by plasma cystatin-C levels.

Renal Histology: Glomerulosclerosis was evaluated by quantitative image analysis of

collagen type IV immunostaining. Podocyte loss was also assessed.

Inflammation Markers: Kidney mRNA levels of proinflammatory and profibrotic markers were

measured by PCR.
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Caption: Experimental workflow for the preclinical evaluation of PF-04634817.

Preclinical Efficacy Data
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Parameter
Untreated Diabetic
Control

Early Intervention
with PF-04634817

Key Finding

Urine Albumin-to-

Creatinine Ratio

(ACR)

6- to 10-fold increase

post-STZ

Significant reduction

from peak levels

PF-04634817 reduced

albuminuria.[5]

Plasma Cystatin-C Significantly increased
Rise was substantially

reduced

Improved renal

function with

treatment.[3]

Podocyte Loss
Significant loss

observed

Significant protection

against loss

PF-04634817

preserved podocytes.

[3]

Glomerulosclerosis

(Collagen IV)
Increased deposition

Reduced collagen

deposition

Attenuation of renal

fibrosis.[3]

Clinical In Vivo Studies
PF-04634817 has been evaluated in Phase I and Phase II clinical trials for diabetic

nephropathy and diabetic macular edema. While detailed pharmacokinetic data from Phase I

studies in healthy volunteers (NCT0109887, NCT01140672, NCT01247883, NCT01791855)

are not fully published, the Phase II studies provide valuable efficacy and safety information.[1]

Phase II Study in Diabetic Nephropathy
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-

group study.[1]

Patient Population: 226 adult subjects with type 2 diabetes and overt nephropathy (urinary

albumin-to-creatinine ratio [UACR] ≥300 mg/g) on standard of care (ACE inhibitor or ARB

therapy).[6]

Dosing:

PF-04634817: 150 mg or 200 mg orally, once daily.

Matching placebo.
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Primary Endpoint: Change from baseline in UACR at week 12.

Parameter Placebo PF-04634817 Outcome

Placebo-Adjusted

Reduction in UACR at

Week 12

-

8.2% (ratio 0.918;

95% credible interval:

0.75–1.09)

Modest, but not

statistically significant,

reduction in

albuminuria.[6]

Proportion of Subjects

with ≥50% UACR

Reduction

6.8% (3 of 44) 10.2% (13 of 128)

Numerically higher

response rate with

PF-04634817.[1]

Serum MCP-1 No significant change
Marked and sustained

increase

Evidence of CCR2

target engagement.[1]

Absolute Monocytes No significant change Sustained reduction

Pharmacodynamic

evidence of CCR2

inhibition.[1]

Despite the evidence of target engagement, the modest efficacy led to the discontinuation of

clinical development for this indication.[6]

Phase II Study in Diabetic Macular Edema
A separate Phase II study evaluated PF-04634817 in patients with diabetic macular edema.

The study did not meet its primary endpoint of non-inferiority to ranibizumab in improving best-

corrected visual acuity.

Pharmacodynamic Assessment Methodologies
The in vivo effects of PF-04634817 were confirmed through various pharmacodynamic assays.

Ex Vivo Phospho-ERK (p-ERK) Assay for CCR2
Inhibition
This assay measures the phosphorylation of extracellular signal-regulated kinase (ERK), a

downstream signaling molecule in the CCR2 pathway. Inhibition of CCL2-induced ERK

phosphorylation in patient-derived cells demonstrates target engagement.[1]
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Generalized Protocol:

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood

samples collected from subjects.

Antagonist Pre-incubation: Pre-incubate the isolated PBMCs with PF-04634817 at various

concentrations.

Agonist Stimulation: Stimulate the cells with a known concentration of CCL2 (e.g., the EC80

concentration) to induce CCR2 signaling.

Cell Lysis: Lyse the cells to release intracellular proteins.

p-ERK Detection: Quantify the levels of phosphorylated ERK in the cell lysates using a

sensitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF)

assay.[7][8]

Data Analysis: Determine the inhibitory concentration (IC50) of PF-04634817 by plotting the

reduction in p-ERK signal against the drug concentration.

CCR5 Receptor Internalization Assay
This assay assesses the ability of PF-04634817 to block the ligand-induced internalization of

the CCR5 receptor from the cell surface.

Generalized Protocol:

Cell Culture: Use a cell line expressing CCR5 (e.g., CHO or THP-1 cells).[9]

Antagonist Treatment: Treat the cells with PF-04634817.

Ligand Challenge: Add a CCR5 ligand (e.g., CCL5/RANTES) to induce receptor

internalization.[10]

Cell Surface Staining: Stain the cells with a fluorescently labeled antibody that specifically

binds to an extracellular epitope of CCR5.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4066300/
https://www.revvity.com/product/htrf-erk-p-t202-y204-kit-500-pts-64erkpeg
https://pubmed.ncbi.nlm.nih.gov/14717692/
https://research-portal.uea.ac.uk/en/publications/pathways-for-internalization-and-recycling-of-the-chemokine-recep/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the mean

fluorescence intensity, which corresponds to the number of CCR5 receptors remaining on

the cell surface. A higher fluorescence intensity in the presence of PF-04634817 indicates

inhibition of internalization.[11]

Summary and Conclusion
PF-04634817, a dual CCR2/CCR5 antagonist, has demonstrated clear in vivo target

engagement in both preclinical models and human clinical trials. Pharmacodynamic markers,

such as increased serum MCP-1 and reduced circulating monocytes, confirm the biological

activity of the compound. In a mouse model of diabetic nephropathy, PF-04634817 showed

protective effects on renal function and structure. However, in Phase II clinical trials for diabetic

nephropathy and diabetic macular edema, the observed efficacy was modest and did not meet

the predefined endpoints for continued development in these indications. The data and

methodologies presented in this guide provide a comprehensive technical overview for

researchers and drug development professionals interested in the in vivo effects of

CCR2/CCR5 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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